ゴシピチン

概要

説明

科学的研究の応用

Gossypetin has a wide range of scientific research applications:

作用機序

ゴシペチンは、さまざまな分子標的と経路を通じて効果を発揮します。

抗酸化作用: ゴシペチンは、ヒドロキシル基から水素原子を供与することにより、フリーラジカルを捕捉し、酸化ストレスを軽減します.

抗炎症作用: インターロイキン-6や腫瘍壊死因子-αなどの炎症性サイトカインの産生を調節します.

類似化合物の比較

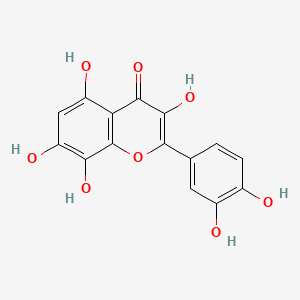

ゴシペチンは、ケルセチン、ケンフェロール、ミリスチンなどの他のフラボノイドと類似しています。追加のヒドロキシル基によって、ゴシペチンはユニークな特性を持っています。

ケルセチン: ゴシペチンは、追加のヒドロキシル基を持つため、抗酸化作用と抗炎症作用が強化されています.

ケンフェロール: ゴシペチンは、より多くのヒドロキシル基を持つため、より強い抗菌作用と神経保護作用を発揮します.

ミリスチン: 両方の化合物は、同様の抗酸化作用を持っていますが、ゴシペチンの追加のヒドロキシル基は、より優れた生物活性をもたらします.

類似化合物

- ケルセチン

- ケンフェロール

- ミリスチン

- ルテオリン

- アピゲニン

ゴシペチンのユニークな構造と多様な生物活性は、さまざまな科学的および工業的用途における貴重な化合物となっています。

生化学分析

Biochemical Properties

Gossypetin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including catalase, superoxide dismutase, glutathione peroxidase, and glutathione reductase . These interactions are primarily characterized by the modulation of enzyme activities, leading to enhanced anti-oxidant defense mechanisms. Gossypetin also interacts with reactive oxygen species, reducing their concentration and mitigating oxidative stress .

Cellular Effects

Gossypetin exerts significant effects on various cell types and cellular processes. It has been shown to improve spatial learning and memory by decreasing amyloid-beta deposition in the hippocampus and cortex . Gossypetin influences cell function by enhancing microglial phagocytic activity, reducing gliosis, and increasing the population of major histocompatibility complex class II positive microglia . Additionally, gossypetin modulates cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective and anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of gossypetin involves several key interactions at the molecular level. Gossypetin binds to various biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation . It also induces changes in gene expression, particularly in microglial subpopulations, enhancing their phagocytic activity and reducing pathogenic properties . These molecular interactions underpin the therapeutic potential of gossypetin in neurodegenerative diseases and other conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gossypetin have been observed to change over time. Gossypetin treatment has shown stability and sustained efficacy in improving spatial learning and memory over a 13-week period . Long-term effects include enhanced microglial activity and reduced amyloid-beta deposition, indicating its potential for prolonged therapeutic use

Dosage Effects in Animal Models

The effects of gossypetin vary with different dosages in animal models. At therapeutic doses, gossypetin has been shown to improve cognitive function and reduce oxidative stress . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization . Threshold effects and dose-response relationships are critical considerations in the development of gossypetin-based therapies.

Metabolic Pathways

Gossypetin is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and inflammation . It influences metabolic flux and metabolite levels, contributing to its protective effects against oxidative damage and inflammation . The modulation of these pathways highlights the multifaceted role of gossypetin in cellular metabolism and homeostasis.

Transport and Distribution

Gossypetin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for its bioavailability and therapeutic efficacy, ensuring that gossypetin reaches its target sites within the body.

Subcellular Localization

The subcellular localization of gossypetin is essential for its activity and function. Gossypetin is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its interactions with enzymes and proteins, enabling it to exert its biochemical effects effectively.

準備方法

合成経路と反応条件

ゴシペチンは、さまざまな方法で合成することができます。 一般的な合成経路の1つは、ケルセチンなどのフラボノイド前駆体を使用し、特定の位置に追加のヒドロキシル基を導入するために水酸化反応を行う方法です . 反応条件は、通常、水酸化プロセスを促進するために、強力な酸化剤と触媒を使用することを含みます。

工業的製造方法

ゴシペチンの工業的製造には、ハイビスカス・サバダリファの花などの天然資源からの抽出が頻繁に行われます。 抽出プロセスには、溶媒抽出が含まれ、その後、クロマトグラフィーなどの精製ステップが続けられて、ゴシペチンを純粋な形で単離します .

化学反応の分析

反応の種類

ゴシペチンは、以下を含むさまざまな化学反応を起こします。

酸化: ゴシペチンは酸化されてキノンを形成できます。キノンは、さまざまな生化学経路における重要な中間体です.

還元: ゴシペチンの還元は、ジヒドロフラボノールを生成する可能性があります。ジヒドロフラボノールは、異なる生物活性を持っています.

置換: ゴシペチンは置換反応を起こす可能性があります。置換反応では、ヒドロキシル基が他の官能基に置き換えられ、化学的性質が変化します.

一般的な試薬と条件

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

触媒: パラジウムや白金などの遷移金属触媒。

生成される主な生成物

酸化: キノン。

還元: ジヒドロフラボノール。

置換: 生物活性が変化したさまざまな置換フラボノール。

科学研究の応用

ゴシペチンは、幅広い科学研究の応用範囲を持っています。

類似化合物との比較

Gossypetin is similar to other flavonoids such as quercetin, kaempferol, and myricetin. it has unique properties due to its additional hydroxyl groups:

Quercetin: Gossypetin has an extra hydroxyl group, which enhances its antioxidant and anti-inflammatory activities.

Kaempferol: Gossypetin has more hydroxyl groups, providing stronger antibacterial and neuroprotective effects.

Myricetin: Both compounds have similar antioxidant properties, but gossypetin’s additional hydroxyl groups offer enhanced biological activities.

Similar Compounds

- Quercetin

- Kaempferol

- Myricetin

- Luteolin

- Apigenin

Gossypetin’s unique structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.

特性

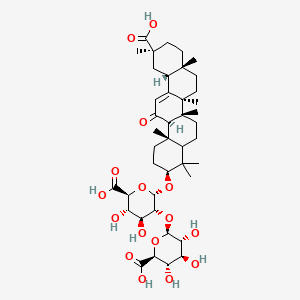

IUPAC Name |

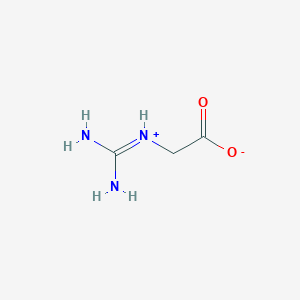

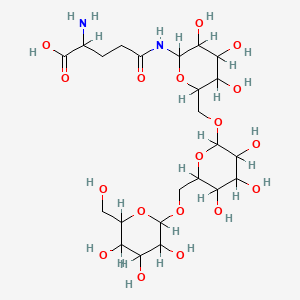

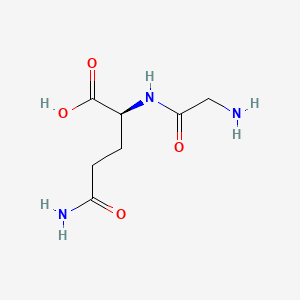

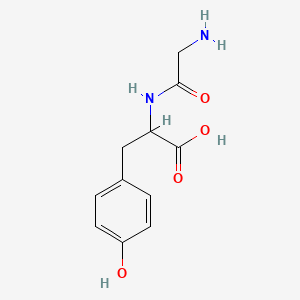

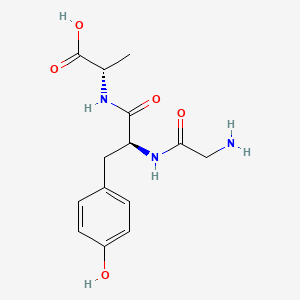

2-(3,4-dihydroxyphenyl)-3,5,7,8-tetrahydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)14-13(22)12(21)10-8(18)4-9(19)11(20)15(10)23-14/h1-4,16-20,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRAGUMVDQQZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197631 | |

| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-35-0 | |

| Record name | Gossypetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7,8,3',4'-Hexahydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSSYPETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SET4M23ZTM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does gossypetin exert its anti-atherosclerotic effects?

A1: Gossypetin exhibits its anti-atherosclerotic effects through multiple mechanisms:

- Protection against endothelial cell injury: Gossypetin protects vascular endothelial cells from damage induced by oxidized low-density lipoprotein (ox-LDL), a key contributor to atherosclerosis. [] This protection involves reducing ox-LDL-dependent apoptosis and promoting autophagy, a cellular process that removes damaged components. []

- Inhibition of VSMC proliferation and migration: Gossypetin inhibits the proliferation and migration of vascular smooth muscle cells (VSMCs), crucial processes in atherosclerosis development. [] It achieves this by increasing the expressions of phosphorylated p53 and its downstream molecules, leading to cell cycle arrest in the G0/G1 phase. [] Additionally, it reduces matrix metalloproteinase-9 (MMP-9) activity and downregulates the protein kinase B (PKB)/nuclear factor-kappaB (NF-κB) signaling pathway. []

Q2: What is the role of autophagy in gossypetin’s protective effects against ox-LDL-induced injury?

A2: Gossypetin promotes autophagy in endothelial cells, evidenced by increased levels of autophagy-related genes LC3 and Beclin-1, as well as the formation of acidic vesicular organelles. [] This enhanced autophagy contributes to cellular protection by removing damaged components caused by ox-LDL. [] Silencing Beclin-1, a key autophagy regulator, diminishes gossypetin's protective effects, further supporting autophagy's crucial role in this process. []

Q3: How does gossypetin modulate AMPK activity in the context of non-alcoholic steatohepatitis (NASH)?

A3: Gossypetin acts as a novel AMP-activated protein kinase (AMPK) activator by binding to the allosteric drug and metabolite site of the enzyme. [] This binding stabilizes the activated structure of AMPK, leading to its activation. [] AMPK activation plays a crucial role in regulating energy metabolism and has shown therapeutic potential in treating NASH. []

Q4: What is the molecular formula, weight, and key spectroscopic data for gossypetin?

A4: Gossypetin (3,3′,4′,5,7,8-Hexahydroxyflavone) has the molecular formula C15H10O8 and a molecular weight of 318.23 g/mol. [, ] Key spectroscopic data includes characteristic peaks in UV-Vis, IR, 1H-NMR, and 13C-NMR spectra that can be used for its identification. [, , , ]

Q5: Does gossypetin exhibit any catalytic properties, and if so, what are the associated reaction mechanisms and applications?

A5: Based on the provided research, gossypetin itself does not exhibit direct catalytic properties. Its biological activity stems primarily from its interactions with specific enzymes and signaling pathways within cells, rather than acting as a catalyst itself.

Q6: How has computational chemistry been employed to understand gossypetin's interactions with biological targets?

A7: Computational studies, particularly molecular docking, have been instrumental in elucidating gossypetin's interactions with various targets:* Antibacterial potential: Docking simulations using Molegro Virtual Docker revealed that gossypetin derivatives exhibit higher binding affinities towards the Escherichia coli DNA gyrase enzyme compared to gossypetin itself, suggesting potential as antibacterial agents. []* Antimalarial activity: Docking studies using AutodockTools and Autodock showed that gossypetin binds to the TCR-MHC II complex, potentially boosting the activity of immune cells and suggesting its use as an adjunct therapy for malaria. []* Antidiabetic potential: In silico docking using the PLANTS program indicated that gossypetin might act as a potential inhibitor for the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK), suggesting its potential in diabetes management. []* PIM-1 kinase inhibition: Homology modeling and molecular docking studies revealed that gossypetin could be a potent and selective inhibitor of the PIM-1 kinase, a potential target for cancer therapy. []

Q7: How do structural modifications of gossypetin influence its biological activity?

A8: Structure-activity relationship (SAR) studies, particularly on gossypetin derivatives, highlight the impact of structural modifications on its bioactivity:* Antibacterial activity: Conjugation of gossypetin with phenolic acyl groups, especially 3,7,4'-trimethylgossypetin of coumaric acid, significantly enhanced its in silico antibacterial activity compared to the parent compound. []* PIM-1 kinase inhibition: The presence of three hydrogen bond donors on the flavonoid A ring, as seen in quercetagetin and gossypetin, is crucial for selective inhibition of PIM-1 kinase. []

Q8: Are there any specific formulation strategies mentioned to improve gossypetin’s stability, solubility, or bioavailability?

A9: While the provided research doesn't delve into specific formulation strategies for gossypetin, some studies suggest that its stability can be affected by factors like pH and temperature, highlighting the need for future research into formulations that enhance its stability and bioavailability. []

Q9: What is the current understanding of gossypetin's safety profile, potential toxicity, and long-term effects?

A10: While preliminary studies suggest that gossypetin exhibits various beneficial effects, further research is essential to comprehensively assess its safety profile, potential toxicity, and long-term effects in preclinical and clinical settings. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。